molecular formula C22H22O6 B3472786 2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3472786
M. Wt: 382.4 g/mol
InChI Key: CQHXLCYZVNWOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-4-one core structure with a methoxyphenyl substituent and an acetate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The chromen-4-one intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group.

    Esterification: The final step involves esterification with 2-methylpropyl acetate in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the chromen-4-one core can yield dihydrocoumarin derivatives.

    Substitution: The acetate ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its coumarin core which is known for anticoagulant properties.

    Industry: Utilized in the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects.

    Antioxidant Activity: The methoxyphenyl group can scavenge free radicals, providing antioxidant benefits.

    Anticoagulant Activity: The chromen-4-one core can inhibit vitamin K epoxide reductase, leading to anticoagulant effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a similar chromen-4-one core.

    Esculetin: A coumarin derivative with hydroxyl groups instead of methoxy groups.

Uniqueness

2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the methoxyphenyl group and the acetate ester enhances its solubility and bioavailability compared to simpler coumarin derivatives.

Properties

IUPAC Name

2-methylpropyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-14(2)11-28-21(23)13-26-15-8-9-17-20(10-15)27-12-18(22(17)24)16-6-4-5-7-19(16)25-3/h4-10,12,14H,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHXLCYZVNWOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 2
Reactant of Route 2
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 3
Reactant of Route 3
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 5
Reactant of Route 5
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 6
Reactant of Route 6
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.